molecular formula C15H12F3N3O3S B2666018 N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899990-76-2

N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2666018
M. Wt: 371.33
InChI Key: CUJAZSBHXHBNEV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12F3N3O3S and its molecular weight is 371.33. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

A study by Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds structurally related to N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide, as potential anticonvulsants. These derivatives were synthesized through the interaction of thiourea with acetylacetone and further alkylation processes. The synthesized compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, highlighting their potential in pharmacological applications related to neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Properties

Desai et al. (2008) synthesized N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and other derivatives showing moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds' antibacterial potential underscores the versatility of N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide derivatives in addressing microbial infections (Desai, Shah, Bhavsar, & Saxena, 2008).

Material Science Applications

In material science, Batibay et al. (2020) reported the synthesis of compounds structurally similar to N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide for use as nano-photoinitiators in the preparation of PMMA hybrid networks. The unique absorption characteristics and high molar absorptivity of these compounds, along with their ability to initiate polymerization even in air atmosphere, highlight their potential in developing advanced materials with improved thermal stability and robustness (Batibay, Gunkara, Ocal, & Arsu, 2020).

Antiplasmodial Activity

Mphahlele et al. (2017) synthesized N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides with structural similarities to the compound , evaluating their in vitro antiplasmodial properties. The study found that specific substitutions on the compounds enhanced their biological activity against the Plasmodium falciparum 3D7 strain, suggesting potential applications in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S/c1-8(22)9-2-4-10(5-3-9)19-13(24)7-25-14-20-11(15(16,17)18)6-12(23)21-14/h2-6H,7H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJAZSBHXHBNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

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